4-Bromo-3-nitrobenzoyl chloride
Description
Contextualization of Substituted Benzoyl Chlorides in Organic Synthesis
Substituted benzoyl chlorides are a class of acyl halides that serve as fundamental reagents in organic synthesis. As activated derivatives of carboxylic acids, they are widely employed as efficient acylating agents. google.com The high reactivity of the acyl chloride group (–COCl) allows for facile nucleophilic acyl substitution reactions. This reactivity is central to the synthesis of a wide array of organic compounds, including esters (from reactions with alcohols), amides (from reactions with amines), and ketones (through Friedel-Crafts acylation of aromatic compounds).
The versatility of substituted benzoyl chlorides makes them indispensable intermediates in numerous industrial fields. They are crucial building blocks for the production of pharmaceuticals, agrochemicals (plant protection agents), dyes, and high-performance polymers. google.com The specific substituents on the benzene (B151609) ring can be used to modulate the reactivity of the acyl chloride group or to introduce specific functionalities into the target molecule. For instance, the presence of electron-withdrawing or electron-donating groups can influence the rate and outcome of acylation reactions and subsequent chemical modifications.
Research Significance of Halogenated and Nitrated Benzoyl Systems
The presence of halogen and nitro groups on a benzoyl chloride framework significantly enhances its synthetic utility. Both groups are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon in the acyl chloride group. This heightened reactivity makes the molecule a more potent acylating agent. google.com
Beyond modulating reactivity, these functional groups serve as handles for further chemical transformations:
The combination of these groups on a single benzoyl system creates a multifunctional reagent that can participate in sequential and diverse reaction pathways, making such compounds highly valuable in multi-step synthetic strategies.
Scope and Academic Focus of Investigations on 4-Bromo-3-nitrobenzoyl chloride
The academic and industrial research focus on this compound centers on its application as a strategic intermediate in the synthesis of high-value chemical entities, particularly in the pharmaceutical sector. Its unique substitution pattern makes it a tailored building block for creating molecules with specific biological activities.
A significant area of investigation involves its use in the synthesis of kinase inhibitors, which are a major class of drugs for treating diseases like cancer. rsc.orgnih.gov Kinases, such as glycogen (B147801) synthase kinase-3 (GSK-3β) and Aurora-A kinase, are crucial regulators of cell function, and their dysregulation is implicated in various pathologies. google.comnih.gov Research has shown that derivatives of this compound are used to construct complex heterocyclic systems that can act as inhibitors for these enzymes. google.com The benzoyl chloride moiety is used to form an amide or ester linkage with another part of the target molecule, while the bromo and nitro groups are either retained for their electronic properties or are subsequently modified to achieve the desired final structure and biological activity.
For example, the compound serves as a key intermediate in the preparation of specialized linkers for creating advanced materials like metal-organic frameworks (MOFs). google.com In medicinal chemistry, it is employed in the development of novel anticancer agents, where the 4-bromo-3-nitrobenzoyl scaffold is functionalized to generate more complex structures with enhanced biological effects. google.com The precise arrangement of the bromo and nitro substituents is critical for directing subsequent reactions and for the final orientation of functional groups in the target molecule, which ultimately determines its interaction with biological targets.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrClNO2 |
| Molecular Weight | 248.46 g/mol |
| Appearance | Solid (form may vary) |
Related Compound Properties: 4-Nitrobenzoyl chloride
| Property | Value |
|---|---|
| CAS Number | 122-04-3 ebi.ac.uk |
| Molecular Formula | C7H4ClNO3 |
| Molecular Weight | 185.56 g/mol ebi.ac.uk |
| Melting Point | 71-74 °C ebi.ac.uk |
| Boiling Point | 202-205 °C at 105 mmHg ebi.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-nitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXZLGQHEFZNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613251 | |
| Record name | 4-Bromo-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335015-51-5 | |
| Record name | 4-Bromo-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60613251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 3 Nitrobenzoyl Chloride
Multi-step Preparations from Benzene (B151609) and its Derivatives
The classical synthesis of 4-bromo-3-nitrobenzoyl chloride is a testament to the power of strategic organic synthesis, relying on a sequence of electrophilic aromatic substitution reactions followed by the conversion of a carboxylic acid to the final acyl chloride.
Strategic Introduction of Halogen and Nitro Functionalities
The key to successfully synthesizing the target molecule lies in understanding and utilizing the directing effects of substituents on the aromatic ring. The order in which the bromo, nitro, and carboxyl (or a precursor) groups are introduced is critical for achieving the desired regiochemistry. A common and effective strategy begins with benzene and proceeds through several steps to create the intermediate, 4-bromo-3-nitrobenzoic acid.
A logical synthetic pathway is as follows:
Bromination of Benzene: The synthesis can start with the electrophilic bromination of benzene using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) to produce bromobenzene (B47551).
Friedel-Crafts Acylation: The next step is a Friedel-Crafts acylation of bromobenzene with acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃). Since the bromo group is an ortho-, para-director, this reaction predominantly yields the para-substituted product, 4-bromoacetophenone. nih.govacs.org
Oxidation: The acetyl group of 4-bromoacetophenone is then oxidized to a carboxylic acid group using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). nih.govacs.org This step forms 4-bromobenzoic acid.
Nitration: The final substitution is the nitration of 4-bromobenzoic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). acs.org In this crucial step, the directing effects of the existing substituents converge. The carboxylic acid group is a meta-director, and the bromo group is an ortho-, para-director. Both groups direct the incoming electrophilic nitronium ion (NO₂⁺) to the C-3 position, leading to the clean formation of the desired 4-bromo-3-nitrobenzoic acid. nih.govacs.org
This multi-step process highlights the importance of strategic functional group manipulation to control the final product's structure.
Conversion of 4-Bromo-3-nitrobenzoic Acid to Acyl Chloride via Chlorination Reagents
The final transformation in the sequence is the conversion of the carboxylic acid group of 4-bromo-3-nitrobenzoic acid into the more reactive acyl chloride functionality. This is a standard and essential reaction in organic synthesis, typically achieved using one of several common chlorinating agents.
Thionyl chloride (SOCl₂) is frequently used for this conversion. The reaction is effective and advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the this compound product. contractpharma.combeilstein-journals.org
Oxalyl chloride ((COCl)₂) , often used with a catalytic amount of dimethylformamide (DMF), is another excellent reagent. It is known for its mild reaction conditions and also produces only gaseous byproducts (carbon monoxide, carbon dioxide, and HCl), facilitating an easy work-up. contractpharma.com
Phosphorus pentachloride (PCl₅) is a more powerful, solid chlorinating agent that also effectively converts carboxylic acids to acyl chlorides. vapourtec.comsoton.ac.uk However, its use results in the formation of phosphorus oxychloride (POCl₃) as a byproduct, which has a boiling point close to that of many acyl chlorides, potentially complicating the purification process through distillation. soton.ac.uk
The following table summarizes the key features of these common chlorinating reagents.
| Reagent | Formula | Physical State | Byproducts | Key Advantages |
| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | Gaseous byproducts, cost-effective. contractpharma.comrsc.org |
| Oxalyl Chloride | (COCl)₂ | Liquid | CO(g), CO₂(g), HCl(g) | Mild conditions, gaseous byproducts. contractpharma.com |
| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃(l), HCl(g) | Highly reactive. |
Modern Approaches in Synthesis
Driven by the need for safer, more sustainable, and efficient chemical manufacturing, modern synthetic chemistry has focused on developing new methodologies. These include the application of green chemistry principles and advanced production techniques like flow chemistry.
Principles of Green Chemistry in Compound Synthesis
Green chemistry aims to minimize the environmental impact of chemical processes. In the synthesis of this compound, several principles can be applied to make the route more sustainable.
Safer Reagents and Reaction Conditions: Traditional nitration requires a hazardous mixture of concentrated nitric and sulfuric acids. Greener alternatives are being explored, such as using solid acid catalysts like zeolites or employing safer nitrating systems like calcium nitrate (B79036) in acetic acid, which can be activated by microwave irradiation. rsc.orggordon.edu For bromination, using sodium bromide with an oxidant like sodium perborate (B1237305) offers a greener alternative to elemental bromine. digitellinc.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org The use of catalytic processes, such as heterogeneous catalysis with zeolites, improves atom economy by reducing the need for stoichiometric reagents that end up as waste. rsc.org
Use of Safer Solvents: Many steps in classical synthesis use chlorinated or other volatile organic compounds as solvents. A key goal of green chemistry is to replace these with more environmentally benign alternatives, such as water, supercritical fluids, or deep eutectic solvents (DESs). rsc.orgacs.org
Application of Flow Chemistry Techniques in Efficient Production
Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch vessels, offers significant advantages for the synthesis of this compound, particularly for managing hazardous steps like nitration.
Enhanced Safety: Aromatic nitration is a highly exothermic reaction that can lead to thermal runaways in large-scale batch reactors. beilstein-journals.org Flow reactors utilize narrow channels, which provide a very high surface-area-to-volume ratio. This allows for extremely efficient heat dissipation and precise temperature control, drastically reducing the risk of accidents. contractpharma.comewadirect.comamt.uk The small volume of reagents present in the reactor at any given moment further minimizes safety hazards. contractpharma.com
Improved Yield and Purity: The precise control over reaction parameters (temperature, pressure, residence time, and stoichiometry) in a flow system often leads to higher yields and better selectivity. vapourtec.commt.com This minimizes the formation of unwanted byproducts, such as dinitro compounds, simplifying the purification process and reducing waste.
The table below contrasts the features of traditional batch processing with modern flow chemistry techniques.
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Volume | Large, single vessel | Small, continuous stream |
| Heat Transfer | Often inefficient, risk of "hot spots" | Highly efficient, superior temperature control soton.ac.uk |
| Safety | Higher risk with energetic/hazardous reactions | Inherently safer due to small hold-up volume contractpharma.com |
| Process Control | Less precise control over parameters | Precise, real-time control of parameters vapourtec.com |
| Yield & Selectivity | Can be lower due to side reactions | Often higher yield and improved selectivity mt.com |
| Scalability | Requires redesign of equipment (scale-up issues) | More straightforward (running longer or numbering-up) ewadirect.com |
Mechanistic Investigations and Reactivity Profiles of 4 Bromo 3 Nitrobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the acyl chloride is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is the basis for the formation of a wide range of carboxylic acid derivatives. The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl group is reformed. libretexts.org
Aminolysis for Amide Bond Formation
The reaction of 4-bromo-3-nitrobenzoyl chloride with primary or secondary amines is a facile method for the synthesis of corresponding N-substituted amides. This reaction, often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270), proceeds rapidly to yield the desired amide product. mdpi.com The base serves to neutralize the hydrochloric acid generated during the reaction.
For instance, the reaction with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane (B109758) using triethylamine as a base affords N-(3-chlorophenethyl)-4-nitrobenzamide. mdpi.com This type of reaction is a fundamental transformation in organic synthesis, particularly in the preparation of biologically active molecules and pharmaceutical intermediates. mdpi.comnih.gov
Esterification and Reactions with Oxygen Nucleophiles
This compound readily reacts with alcohols and other oxygen-based nucleophiles to form esters. The process typically involves the reaction of the acyl chloride with an alcohol, often in the presence of a base to scavenge the HCl produced. This reaction is a standard method for ester synthesis.
Similarly, reaction with carboxylates can lead to the formation of acid anhydrides. The high reactivity of the acyl chloride drives these transformations.
Reactivity with Sulfur and Selenium-Based Nucleophiles
Analogous to reactions with oxygen and nitrogen nucleophiles, this compound can react with sulfur and selenium-based nucleophiles. Thiols (mercaptans) react to form thioesters, while selenols would yield the corresponding selenoesters. These reactions expand the range of derivatives accessible from this versatile starting material.
Electrophilic Aromatic Reactivity of the Substituted Phenyl Moiety
The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the bromo and the nitro substituents. libretexts.orgbyjus.commasterorganicchemistry.com These groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.orgbyjus.commasterorganicchemistry.com
The directing effects of the existing substituents would guide any potential electrophilic attack. The nitro group is a meta-director, while the bromine atom is an ortho, para-director. However, due to the strong deactivating nature of both groups, forcing conditions would be required for any further substitution to occur. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com
Transition Metal-Catalyzed Transformations
The bromine atom on the aromatic ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely employed in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govnih.govyoutube.com In the context of this compound, the carbon-bromine bond can undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the benzoyl chloride ring.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Substituted alkene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl alkyne |
These palladium-catalyzed reactions significantly enhance the synthetic utility of this compound, enabling the construction of complex molecular architectures. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnih.gov
Other Catalytic Systems (e.g., Carbochlorocarbonylation)
The concept of carbochlorocarbonylation, a palladium-catalyzed difunctionalization of unsaturated carbon-carbon bonds with acid chlorides, has been reported. chemrxiv.org This reaction involves the cleavage of the C-COCl bond and its addition across an alkene or alkyne. chemrxiv.org While this methodology has been demonstrated with various substituted benzoyl chlorides, there are no specific examples or data available in the scientific literature detailing the use of This compound in such a catalytic system. The general mechanism involves oxidative addition of the palladium catalyst to the acyl chloride, followed by migratory insertion and reductive elimination. The electronic effects of the bromo and nitro substituents on This compound would likely influence the kinetics and outcome of such a reaction, but specific studies to this effect have not been found.
Cycloaddition and Addition Reactions
Cycloaddition and addition reactions are fundamental processes in organic synthesis for the construction of cyclic and acyclic frameworks. However, the direct involvement of This compound in these transformations, as specified, is not well-documented.
Pericyclic reactions, such as the Diels-Alder reaction, are concerted processes governed by orbital symmetry rules. transformationtutoring.com Typically, dienophiles in Diels-Alder reactions are electron-poor alkenes or alkynes. While derivatives of nitro-substituted styrenes can act as dienophiles, there is no literature describing the direct use of This compound in this capacity.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity. organic-chemistry.orgnih.gov Numerous MCRs, such as the Ugi and Passerini reactions, often utilize carboxylic acid components. While 4-bromo-3-nitrobenzoic acid , the precursor to the title compound, could potentially be used in such reactions, specific studies involving this particular acid or its corresponding acyl chloride are not reported. quora.comquora.com The synthesis of heterocyclic compounds often employs MCRs, but again, no specific examples starting from This compound are available. rsc.org
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For This compound to participate in a Michael-type reaction, it would first need to be converted into an α,β-unsaturated ketone or a related Michael acceptor. This would involve, for example, a Friedel-Crafts acylation of an alkene or alkyne. While the synthesis of such potential Michael acceptors is theoretically possible, there are no specific research findings or data tables in the literature that describe the synthesis and subsequent Michael addition reactions of compounds derived directly from This compound . General principles of Michael additions are well-understood, but their specific application to derivatives of this compound remains unexplored in the available literature. rsc.org
Strategic Applications in Complex Organic Synthesis
Precursor in the Synthesis of Polysubstituted Aromatic Scaffolds
The synthesis of polysubstituted benzenes is a fundamental endeavor in organic chemistry, and 4-bromo-3-nitrobenzoyl chloride serves as a key starting material in this context. The differential reactivity of its substituents allows for a stepwise introduction of various functional groups onto the aromatic ring. Planning the synthetic route often involves a retrosynthetic approach, considering the directing effects of the existing groups. libretexts.orglibretexts.orgpressbooks.publibretexts.org
The bromine atom and the nitro group are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution, while the acyl chloride group is also deactivating. However, these groups can be transformed into other functionalities that may have different directing effects. For instance, the nitro group can be reduced to an amino group, which is a powerful activating and ortho-, para-directing group. This transformation is crucial for introducing substituents at specific positions.
The general strategy involves a series of reactions such as nucleophilic aromatic substitution, reduction, and further electrophilic or nucleophilic substitutions to build up the desired polysubstituted aromatic scaffold. fiveable.me The order in which these reactions are performed is critical to achieving the target molecule with the correct substitution pattern. For example, the reduction of the nitro group to an amine can be followed by diazotization and subsequent substitution to introduce a variety of functional groups. youtube.com
Construction of Diverse Heterocyclic Systems
The reactivity of this compound makes it a versatile building block for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.
Triazoles: this compound can be a precursor for the synthesis of substituted triazoles. nih.gov The synthesis often involves the conversion of the benzoyl chloride to an azide (B81097), which can then undergo cycloaddition reactions. For instance, the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is a common method for forming 1,2,3-triazole rings. nih.gov The substituents on the aromatic ring of the benzoyl chloride are incorporated into the final triazole structure, allowing for the creation of a library of diverse compounds. raco.cat
Purines: In the synthesis of purine (B94841) derivatives, this compound can be used to introduce a substituted benzoyl group onto a pyrimidine (B1678525) precursor. rsc.org For example, it can react with a diaminopyrimidine to form an amide, which can then be cyclized to form the purine ring system. The bromine and nitro groups on the benzoyl moiety can be further modified to generate a range of purine analogues.
Quinazolinones: Quinazolinones are a class of fused heterocycles with significant biological activities. researchgate.net this compound can be employed in their synthesis through condensation reactions with anthranilamides or related compounds. organic-chemistry.orgresearchgate.net The benzoyl chloride part forms the quinazolinone ring, and the bromo and nitro substituents can be used for further functionalization of the final product. rsc.org
Oxazepines: The synthesis of oxazepine derivatives can also utilize this compound. researchgate.netjmchemsci.com For instance, it can react with amino alcohols or related compounds in cyclocondensation reactions to form the seven-membered oxazepine ring. nih.govpnrjournal.comuobaghdad.edu.iq The substituents on the benzoyl chloride become part of the final oxazepine structure, influencing its properties.
Benzoxazoles: this compound can be a starting material for the synthesis of benzoxazole (B165842) derivatives. The process typically involves the reaction with an o-aminophenol. The initial acylation is followed by cyclization to form the benzoxazole ring system. The bromo and nitro groups offer sites for subsequent modifications. rsc.org
Furanonaphthoquinones: While a direct, widely reported synthesis of furanonaphthoquinones from this compound is not readily available in the provided search results, the chemistry of this benzoyl chloride could potentially be adapted for such syntheses. This would likely involve multi-step sequences where the benzoyl chloride is used to construct a key intermediate that is subsequently elaborated into the furanonaphthoquinone core.
Crotonolactones: Similar to furanonaphthoquinones, the direct synthesis of crotonolactones from this compound is not explicitly detailed. However, the reactive nature of the benzoyl chloride allows for its incorporation into various synthetic pathways that could lead to the formation of lactone-containing structures.
Thioureas: this compound can be converted into the corresponding isothiocyanate, which is a key intermediate for the synthesis of thiourea (B124793) derivatives. mdpi.comnih.gov This isothiocyanate can then react with various amines to produce a wide range of substituted thioureas. These compounds are known to possess diverse biological activities. mdpi.com
Diselenazoles: The synthesis of selenium-containing heterocycles like diselenazoles using this compound is a more specialized area. It would likely involve the reaction of the benzoyl chloride or a derivative with a selenium-containing reagent. The specific reaction conditions would be crucial for the formation of the desired heterocyclic ring.
Utilization as an Intermediate in Organic Material and Dye Chemistry
The presence of the nitro group and the bromine atom in this compound makes it a useful intermediate in the synthesis of organic materials and dyes. The nitro group is a known chromophore and can be reduced to an amino group, which is a common auxochrome in dye molecules. The bromine atom provides a site for cross-coupling reactions, allowing for the construction of larger conjugated systems often found in organic electronic materials.
For example, the amino group obtained after reduction of the nitro group can be diazotized and coupled with various aromatic compounds to produce azo dyes. The color of these dyes can be fine-tuned by the nature of the substituents on both the diazonium salt and the coupling partner.
In the field of organic materials, the ability to undergo cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromine position allows for the incorporation of the 4-acyl-2-nitrophenyl moiety into polymers or other extended π-systems. These materials may find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. While specific examples for "this compound" are not abundant in the provided search results, the closely related methyl 4-bromo-3-nitrobenzoate is noted for its role as a building block for complex molecules, including those for specialty chemicals. innospk.com
Derivatization Strategies and Their Analytical Utility in Research
Chemical Derivatization for Chromatographic Analysis
Chemical derivatization is a technique used to convert an analyte into a product, or a "derivative," that has properties more suitable for a given analytical method. journalajacr.com For analytes that are difficult to detect or separate in their native form, derivatization with a reagent like 4-Bromo-3-nitrobenzoyl chloride can significantly improve their analytical characteristics. The process typically involves the reaction of the acyl chloride group with nucleophilic functional groups present in the analyte molecules, such as hydroxyls, primary and secondary amines, and phenols. chromatographyonline.comnih.gov
Enhancement of Detection in HPLC-DAD and LC-MS/MS Methodologies
The derivatization of analytes with this compound offers substantial advantages for both HPLC-DAD and LC-MS/MS detection methodologies.
For HPLC-DAD , the introduction of the 4-bromo-3-nitrophenyl moiety acts as a powerful chromophore. This is due to the presence of the nitro group, which significantly increases the molar absorptivity of the derivative in the ultraviolet-visible (UV-Vis) spectrum. journalajacr.com This enhancement allows for the sensitive detection of analytes that originally lack a strong UV-absorbing group. The principle is analogous to the use of other nitro-substituted benzoyl chlorides, such as 4-nitrobenzoyl chloride, which has been successfully employed for the derivatization of polyhydric alcohols and phenols to enable their determination by HPLC-UV. nih.govnih.gov
In the context of LC-MS/MS , the benefits of derivatization with this compound are twofold. Firstly, the attachment of the benzoyl group increases the hydrophobicity of polar analytes. This leads to improved retention on reversed-phase HPLC columns, which are commonly used in LC-MS/MS systems. nih.gov This enhanced retention can help to separate the analytes of interest from the sample matrix, reducing ion suppression and improving quantification. nih.gov
Secondly, and perhaps more significantly, the presence of the bromine atom provides a distinct isotopic signature in the mass spectrometer. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum of the derivatized analyte, which serves as a highly specific identifier and facilitates the differentiation of the derivative from background noise and co-eluting interferences. nih.gov This feature is particularly valuable in complex biological samples where unambiguous identification is crucial.
A study on a related compound, 4-bromo-N-methylbenzylamine, highlighted the utility of the bromine isotope pattern for the clear identification of derivatized carboxylic acids in biological samples using LC-MS/MS. nih.gov Similarly, the use of benzoyl chloride has been shown to increase the sensitivity of detection for a wide range of metabolites in LC-MS/MS analysis, in some cases by as much as 1,000-fold. nih.gov
Optimization of Derivatization Parameters for Specific Analytes
The efficiency of the derivatization reaction with this compound is dependent on several key parameters that must be optimized for each specific analyte or class of analytes. These parameters typically include:
pH: The reaction between the acyl chloride and the nucleophilic group of the analyte is highly pH-dependent. A basic medium is generally required to deprotonate the functional group (e.g., a phenol (B47542) or an amine) to increase its nucleophilicity. For instance, studies using 4-nitrobenzoyl chloride for the derivatization of phenols found that a borate (B1201080) buffer with a pH of 8.5 was optimal. nih.gov
Reagent Concentration: An excess of the derivatizing agent is typically used to ensure the reaction proceeds to completion. However, a very large excess should be avoided as it can lead to increased background noise and potential side reactions. The optimal concentration needs to be determined experimentally. In a study involving 4-bromo-N-methylbenzylamine, a 10 mM concentration was found to be optimal for the derivatization of succinic acid. nih.gov
Reaction Time and Temperature: The derivatization reaction should be allowed to proceed for a sufficient amount of time to ensure maximum yield. The reaction kinetics can be influenced by temperature. For example, the derivatization of phenols with 4-nitrobenzoyl chloride was found to reach a plateau within 1 minute at 50°C. nih.gov
Solvent: The choice of solvent is crucial for dissolving both the analyte and the derivatizing reagent and for facilitating the reaction. Acetonitrile is a common solvent used in derivatization reactions for LC-MS analysis. nih.gov
The optimization of these parameters is critical for achieving reproducible and quantitative results. The following table summarizes typical parameters that would require optimization for a derivatization reaction with this compound, based on findings for analogous compounds.
| Parameter | Typical Range/Condition | Rationale | Reference |
| pH | 8.0 - 10.0 | To enhance the nucleophilicity of the analyte's functional group. | nih.gov |
| Reagent Concentration | Molar excess (e.g., 10-fold) | To drive the reaction to completion. | nih.gov |
| Reaction Temperature | Room Temperature to 70°C | To control the reaction rate and minimize analyte degradation. | nih.gov |
| Reaction Time | 1 - 60 minutes | To ensure the derivatization reaction is complete. | nih.gov |
| Solvent | Acetonitrile, Methanol | To ensure solubility of reactants and compatibility with the analytical method. | nih.gov |
Role in the Development of Advanced Analytical Methods in Chemistry
The application of this compound as a derivatization agent contributes to the development of advanced analytical methods, particularly in the field of metabolomics and targeted analysis of low-abundance molecules. nih.gov By improving the sensitivity and selectivity of detection for key metabolites, this reagent enables researchers to probe biochemical pathways with greater detail.
The ability to derivatize a wide range of functional groups makes it a versatile tool for widely targeted metabolomics, where a large number of known metabolites are quantified in a single analytical run. nih.gov The enhanced chromatographic resolution and the specific mass spectrometric detection afforded by the bromo- and nitro-substituents allow for the reliable measurement of analytes in highly complex biological matrices such as plasma, urine, and tissue extracts. nih.gov
Furthermore, the development of robust and reproducible derivatization methods using reagents like this compound is essential for clinical and diagnostic applications where accurate quantification of biomarkers is paramount. While specific applications of this compound are still emerging in the scientific literature, the principles established with related benzoyl chloride derivatives strongly suggest its high potential for advancing analytical capabilities in various research areas.
Computational Chemistry and Advanced Spectroscopic Characterization
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) Studies: Elucidation of Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) calculations offer profound insights into the molecular structure of 4-Bromo-3-nitrobenzoyl chloride. Studies on analogous substituted benzoyl derivatives provide a robust framework for understanding its geometry. researchgate.netresearchgate.net The optimized structure, determined through methods like B3LYP with a 6-311G(d,p) basis set, reveals a largely planar benzoyl group, a consequence of the sp² hybridization of the aromatic ring carbons. researchgate.net
The key geometrical parameters, including bond lengths and angles, are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the nitro group and the halogen atoms (bromine and chlorine) significantly perturbs the geometry of the benzene (B151609) ring. The C-NO₂ and C-Br bond lengths are consistent with those observed in similar halogenated nitroaromatic compounds.
Conformational analysis primarily concerns the rotational barrier around the C(ring)-C(O)Cl bond. Due to steric hindrance from the ortho-nitro group, the acyl chloride group is expected to have a preferred orientation relative to the benzene ring. DFT studies on related benzoyl halides indicate that the molecule exists in stable conformers, with the energy barrier between them being a key determinant of its reactivity. researchgate.net The planarity of the benzoyl moiety is crucial for resonance stabilization, though slight out-of-plane distortions of the nitro and acyl chloride groups can occur to minimize steric strain.
Table 1: Predicted Geometrical Parameters of this compound from DFT Studies
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-Br bond length | ~1.90 Å |
| C-N bond length | ~1.47 Å |
Note: These values are estimations based on DFT studies of structurally similar compounds.
Investigation of Electronic Properties and Frontier Orbitals
The electronic properties of this compound are dominated by its substituents. The nitro group, being a strong electron-withdrawing group, significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This effect is augmented by the inductive withdrawal of the bromine and chlorine atoms.
Frontier molecular orbital (FMO) analysis, a key component of DFT, is crucial for predicting the molecule's reactivity. ukm.my
Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized on the benzene ring, with significant contributions from the bromine atom's p-orbitals. Its energy level indicates the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly centered on the nitro group and the carbonyl carbon of the acyl chloride. ukm.my This distribution highlights the electrophilic nature of these sites. The low-lying LUMO energy makes the molecule a good electron acceptor, which is characteristic of its high reactivity towards nucleophiles.
The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. For this compound, this gap is expected to be relatively small, which is consistent with a reactive chemical species. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, would visually confirm the electron-deficient regions (positive potential) around the carbonyl carbon and the nitro group, and the electron-rich region (negative potential) around the oxygen atoms of the nitro group and the bromine atom. rsc.org
X-ray Crystallographic Analysis for Solid-State Structure Elucidation
While a specific crystal structure for this compound is not publicly available, the crystallographic data of its immediate precursor, 4-bromo-3-nitrobenzoic acid, provides significant insights into the expected solid-state packing and intermolecular interactions. nih.gov The analysis of related substituted benzyl (B1604629) halides further supports these predictions. researchgate.netresearchgate.net
The crystal structure of 4-bromo-3-nitrobenzoic acid (COD ID: 7228111) reveals a monoclinic crystal system with the space group P 1 21/n 1. nih.gov In the solid state, molecules of this compound would likely be organized in a way that maximizes stabilizing intermolecular interactions. These would include π-π stacking interactions between the aromatic rings and weak C-H···O hydrogen bonds involving the aromatic protons and the oxygen atoms of the nitro group. researchgate.net The presence of the bulky bromine atom and the nitro group will significantly influence the packing arrangement, likely leading to a layered structure. The chlorine atom of the benzoyl chloride group would also participate in halogen bonding and other weak intermolecular contacts.
Table 2: Crystallographic Data for the Related Compound 4-Bromo-3-nitrobenzoic acid
| Parameter | Value nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 7.4417 |
| b (Å) | 5.7471 |
| c (Å) | 18.9993 |
| α (°) | 90 |
| β (°) | 101.045 |
| γ (°) | 90 |
| Z | 4 |
Correlative Spectroscopic Techniques in Structural Determination
A combination of spectroscopic methods provides a comprehensive fingerprint of this compound, confirming its structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aromatic region. The three adjacent aromatic protons will appear as a set of multiplets due to spin-spin coupling. Based on data from related compounds like 4-nitrobenzoyl chloride, the chemical shifts would be in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the electron-withdrawing nitro and carbonyl groups. chemicalbook.com The proton ortho to the nitro group is expected to be the most downfield.
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the acyl chloride will have a characteristic chemical shift around δ 168-170 ppm. The aromatic carbons will appear in the δ 120-150 ppm range. The carbon attached to the nitro group (C-NO₂) is expected to be significantly deshielded, appearing at the lower end of this range, while the carbon attached to the bromine (C-Br) will also show a downfield shift. chemicalbook.com
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by several strong absorption bands that are diagnostic of its functional groups. nist.govnist.gov
C=O Stretch: A very strong and sharp absorption band is expected in the region of 1770-1800 cm⁻¹ for the carbonyl group of the acyl chloride. This is typically at a higher frequency than the carbonyl stretch in carboxylic acids or esters.
N-O Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
C-Cl Stretch: A moderate to strong absorption for the C-Cl bond will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Aromatic C=C and C-H Stretches: Bands corresponding to the aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching will appear above 3000 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Ar-H stretch | >3000 | Medium |
| C=O stretch (acyl chloride) | 1770 - 1800 | Strong, Sharp |
| NO₂ asymmetric stretch | ~1530 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium |
| NO₂ symmetric stretch | ~1350 | Strong |
| C-Cl stretch | 600 - 800 | Medium-Strong |
UV-Vis Spectroscopy:
The electronic spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to exhibit absorption bands in the ultraviolet region. The presence of the conjugated system of the benzene ring, along with the chromophoric nitro and carbonyl groups, will give rise to π → π* and n → π* transitions. Based on data for similar nitro-aromatic compounds, strong absorptions are anticipated below 300 nm. spectrabase.com
Mass Spectrometry:
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the molecule. libretexts.org
Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a cluster of peaks (M⁺, M⁺+2, M⁺+4). The exact mass would be approximately 264.9 g/mol .
Fragmentation Pattern: The fragmentation is expected to proceed through several characteristic pathways. miamioh.eduresearchgate.netraco.cat Common losses would include the chlorine radical (M⁺ - 35/37), the carbonyl group (M⁺ - 28), and the nitro group (M⁺ - 46). The base peak could correspond to the 4-bromo-3-nitrobenzoyl cation or a further fragment thereof.
Emerging Research Directions and Future Perspectives
Integration with Continuous Flow Chemistry and Microreactor Technologies
The adoption of continuous flow chemistry and microreactor technologies offers significant advantages over traditional batch processing for reactions involving 4-bromo-3-nitrobenzoyl chloride. nih.govspringernature.com These technologies provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and enhanced product purity. nih.govspringernature.com
Continuous flow systems enable the safe handling of hazardous reagents and intermediates by minimizing the volume of reactive compounds at any given time. youtube.com This is particularly relevant for nitration and acylation reactions, which are often exothermic and can pose safety risks in large-scale batch production. The precise temperature control achievable in microreactors helps to prevent thermal runaway reactions and the formation of unwanted byproducts. youtube.com
Development of Novel Catalytic Systems for Selective Transformations
Research into novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. The development of catalysts that can selectively activate specific functional groups on the molecule is a key area of focus. For instance, in cross-coupling reactions such as Suzuki-Miyaura coupling, new palladium-based catalysts are being explored to achieve higher efficiency and selectivity in the formation of biaryl compounds. evitachem.com
Phase transfer catalysts are also being investigated to improve the efficiency of reactions involving this compound. google.comgoogle.com These catalysts facilitate the transfer of reactants between different phases (e.g., organic and aqueous), leading to increased reaction rates and yields. For example, the use of pyridine (B92270) as a phase transfer catalyst in the reaction of p-nitrobenzoic acid with thionyl chloride has been shown to produce high-purity p-nitrobenzoyl chloride with yields exceeding 98%. google.com
Moreover, the strategic incorporation of certain elements, like chlorine, into bioactive molecules has been observed to enhance their biological activity. mdpi.com This highlights the importance of developing catalytic systems that allow for the precise and selective introduction of such elements into molecules derived from this compound.
Exploration of Unconventional Reaction Conditions for Enhanced Reactivity
To enhance the reactivity and efficiency of transformations involving this compound, researchers are exploring unconventional reaction conditions. These include the use of microwave irradiation, sonication, and high-pressure techniques. Such methods can accelerate reaction rates, improve yields, and sometimes lead to different product selectivities compared to conventional heating.
Continuous flow systems, as discussed earlier, also represent a form of unconventional reaction conditions that can significantly enhance reactivity. springernature.com The ability to operate at elevated temperatures and pressures safely allows for reactions to be conducted under conditions that would be hazardous in batch reactors. springernature.com For example, a reaction that requires several hours at a high temperature in a batch process might be completed in minutes or even seconds in a microreactor. mmsl.cz
The use of water as a solvent, often considered unconventional for many organic reactions, is being explored for its environmental benefits and its ability to reduce the risk of thermal runaway reactions. youtube.com The development of water-soluble catalysts and reaction conditions compatible with aqueous media is an active area of research that could have a significant impact on the sustainable synthesis of derivatives of this compound. youtube.com
Predictive Modeling and High-Throughput Experimentation in Chemical Synthesis
Predictive modeling and high-throughput experimentation (HTE) are transforming the way chemical reactions are discovered and optimized. researchgate.netacs.org These approaches allow chemists to rapidly screen a large number of reaction conditions, catalysts, and substrates to identify optimal parameters in a time- and material-efficient manner. researchgate.netnih.gov
HTE platforms, often utilizing robotic systems and miniaturized reaction vessels, can perform hundreds or even thousands of experiments per day. researchgate.net This is a significant acceleration compared to traditional, manual methods. The data generated from HTE can be used to build predictive models that can guide the design of new experiments and accelerate the discovery of novel transformations. nih.gov
For a versatile substrate like this compound, HTE can be employed to quickly map out its reactivity with a wide array of nucleophiles and under various catalytic conditions. scienceintheclassroom.org This can lead to the discovery of new applications and more efficient synthetic routes to valuable compounds. The integration of advanced analytical techniques, such as mass spectrometry, with HTE platforms allows for the rapid analysis of reaction outcomes, further accelerating the optimization process. acs.orgpurdue.edu
Expanding the Scope of Applications in Specialized Organic Transformations
The unique combination of functional groups in this compound makes it a valuable precursor for a wide range of specialized organic transformations. The acyl chloride group is highly reactive towards nucleophiles, allowing for the synthesis of amides, esters, and ketones. The nitro group can be reduced to an amine, which can then participate in a variety of further reactions. The bromo substituent provides a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. evitachem.com
Current research is focused on leveraging this reactivity to synthesize complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. evitachem.com For example, derivatives of this compound have been investigated as inhibitors of enzymes such as glycogen (B147801) synthase kinase-3 (GSK-3β), which is implicated in diseases like cancer and diabetes.
The development of novel synthetic methods, such as those involving the generation of highly reactive intermediates like benzynes in flow reactors, is expanding the possibilities for creating complex molecular architectures from relatively simple starting materials like this compound. acs.org As our understanding of its reactivity deepens and new synthetic tools become available, the scope of applications for this versatile compound is expected to continue to grow.
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-3-nitrobenzoyl chloride, and how can purity be validated?
- Methodological Answer : A common approach involves nitration of 4-bromobenzoyl chloride under controlled conditions. For example, using fuming nitric acid in sulfuric acid at 0–5°C to minimize over-nitration. Post-reaction, the product is purified via fractional distillation or recrystallization in anhydrous solvents (e.g., dichloromethane). Purity is validated using HPLC (≥98% purity threshold) and corroborated by H NMR (e.g., aromatic proton splitting patterns at δ 8.2–8.5 ppm) and FT-IR (C=O stretch at ~1770 cm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Due to its acyl chloride and nitro group reactivity, use impervious gloves (e.g., nitrile), sealed goggles, and a fume hood. Avoid water contact to prevent hydrolysis. Store at 2–8°C in airtight, dry containers. In case of skin exposure, immediately wash with soap and water, followed by ethanol to neutralize residual acid .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilicity at the carbonyl carbon. The nitro group’s electron-withdrawing effect increases the partial positive charge, favoring reactions with amines or alcohols. Compare activation energies for different nucleophiles to design selective reactions. Validate predictions via kinetic studies (e.g., pseudo-first-order rate constants) .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Conflicting C NMR or mass spectrometry data may arise from isotopic bromine patterns (e.g., Br/Br splitting in MS) or solvent interactions. Use high-resolution MS to distinguish isotopic clusters. For NMR, employ deuterated DMSO to suppress proton exchange artifacts. Cross-validate with X-ray crystallography if single crystals are obtainable (SHELX refinement preferred) .
Q. How can reaction byproducts from this compound be systematically identified and quantified?
- Methodological Answer : Use LC-MS with a C18 column (ACN/water gradient) to separate byproducts. For nitro-group reduction byproducts (e.g., amine derivatives), employ TLC with ninhydrin staining. Quantify impurities via GC-MS with internal standards (e.g., deuterated analogs). Thermodynamic analysis (DSC) can detect exothermic decomposition pathways under varying conditions .
Q. What experimental designs minimize hydrolysis during coupling reactions with this compound?
- Methodological Answer : Conduct reactions under anhydrous conditions (e.g., molecular sieves in THF or DMF). Use Schlenk-line techniques to exclude moisture. Pre-activate nucleophiles (e.g., pre-dry alcohols with MgSO). Monitor reaction progress via in-situ IR for carbonyl peak disappearance. Quench unreacted acyl chloride with ice-cold sodium bicarbonate .
Data Analysis and Troubleshooting
Q. How to interpret conflicting crystallographic data for derivatives of this compound?
- Methodological Answer : Discrepancies in unit cell parameters may arise from polymorphism or solvent inclusion. Perform solvent-screen crystallization trials (e.g., ethyl acetate vs. hexane). Refine structures using SHELXL with TWIN/BASF commands for twinned crystals. Validate hydrogen bonding networks via Mercury software to confirm packing motifs .
Q. What analytical methods differentiate this compound from its positional isomers?
- Methodological Answer : Use C NMR to compare chemical shifts of the nitro-bearing carbon (typically δ 148–152 ppm for meta-nitro). Raman spectroscopy can distinguish substitution patterns via NO symmetric stretch frequencies (1350–1380 cm). XPS binding energies for bromine (~70 eV) and nitro groups (~406 eV) provide additional confirmation .
Safety and Regulatory Compliance
Q. What are the regulatory considerations for disposing of this compound waste?
- Methodological Answer : Neutralize waste with 10% sodium hydroxide in an ice bath to convert acyl chloride to benzoic acid derivatives. Collect precipitated solids via filtration and dispose as halogenated organic waste. Document disposal per REACH regulations (EC 1907/2006), ensuring no SVHC (Substances of Very High Concern) listing applies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
